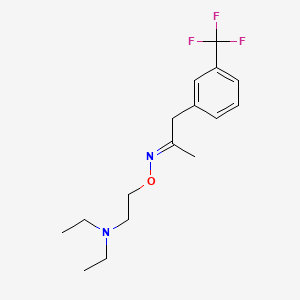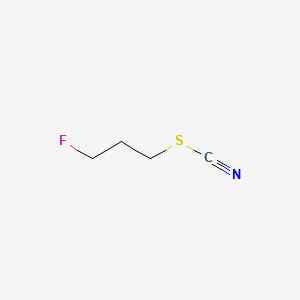
3-Fluoropropyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoropropyl thiocyanate is an organic compound that features a fluorine atom attached to a propyl chain, which is further bonded to a thiocyanate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Fluoropropyl thiocyanate can be synthesized through a two-step radiosynthesis process. Initially, 3-bromopropyl thiocyanate is reacted with potassium fluoride to produce this compound . The reaction typically occurs under mild conditions, with the use of solvents such as acetonitrile to facilitate the process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale chemical reactors to ensure efficient and high-yield synthesis. The process may involve continuous flow reactors to maintain consistent reaction conditions and optimize production rates.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoropropyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, such as amines, to form corresponding sulfonamides.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophiles: Amines are commonly used in substitution reactions with this compound.
Oxidizing Agents: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Major Products Formed:
Sulfonamides: Formed through substitution reactions with amines.
Sulfonyl Chlorides: Produced via oxidation reactions.
Wissenschaftliche Forschungsanwendungen
3-Fluoropropyl thiocyanate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-fluoropropyl thiocyanate involves its interaction with nucleophiles and oxidizing agents. The thiocyanate group can undergo nucleophilic substitution, leading to the formation of sulfonamides. Additionally, the compound can be oxidized to form sulfonyl derivatives, which may interact with biological targets such as enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
3-Bromopropyl Thiocyanate: A precursor in the synthesis of 3-fluoropropyl thiocyanate.
3-Chloropropyl Thiocyanate: Another halogenated thiocyanate with similar reactivity.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its brominated and chlorinated counterparts . This makes it particularly valuable in radiolabelling applications for PET imaging .
Eigenschaften
CAS-Nummer |
408-00-4 |
|---|---|
Molekularformel |
C4H6FNS |
Molekulargewicht |
119.16 g/mol |
IUPAC-Name |
3-fluoropropyl thiocyanate |
InChI |
InChI=1S/C4H6FNS/c5-2-1-3-7-4-6/h1-3H2 |
InChI-Schlüssel |
BQNDVYLVJFLZRV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CF)CSC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


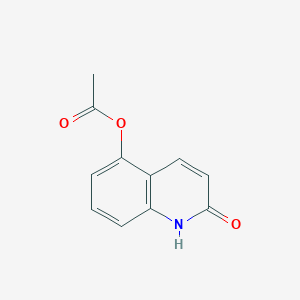
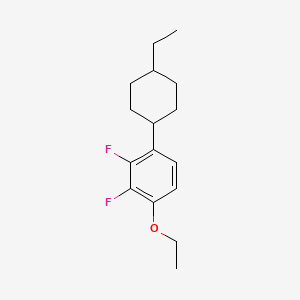
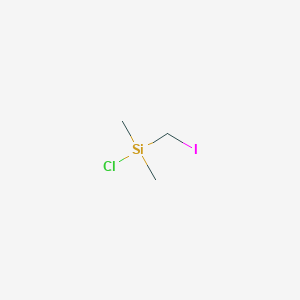
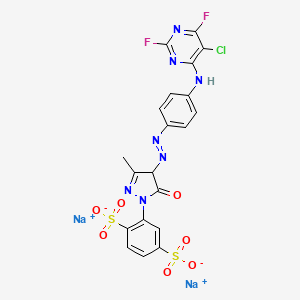
![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol](/img/structure/B13417418.png)
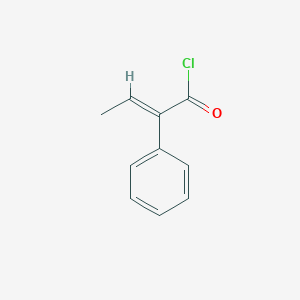
![N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride](/img/structure/B13417439.png)

![Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate](/img/structure/B13417447.png)
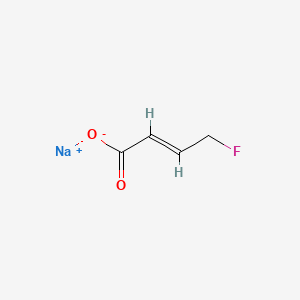

![Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)](/img/structure/B13417475.png)

